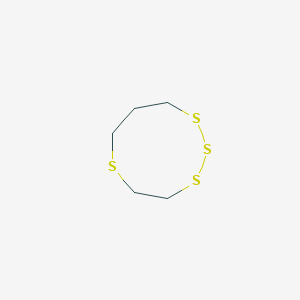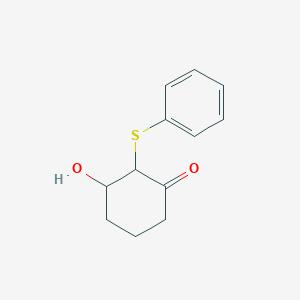
3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C12H14O2S. It is a cyclohexanone derivative featuring a hydroxyl group and a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with thiophenol in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Temperature: Varies depending on the reaction, typically from room temperature to reflux conditions
Major Products
Oxidation: Formation of 3-oxo-2-(phenylsulfanyl)cyclohexan-1-one
Reduction: Formation of 3-hydroxy-2-(phenylsulfanyl)cyclohexanol
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used
Scientific Research Applications
3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl and phenylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(methylsulfanyl)cyclohexan-1-one
- 3-Hydroxy-2-(ethylsulfanyl)cyclohexan-1-one
- 3-Hydroxy-2-(phenylsulfanyl)cyclopentan-1-one
Uniqueness
3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs with different substituents.
Properties
CAS No. |
106665-16-1 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-hydroxy-2-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H14O2S/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-3,5-6,10,12-13H,4,7-8H2 |
InChI Key |
JSUKJRCFWRBKJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(=O)C1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




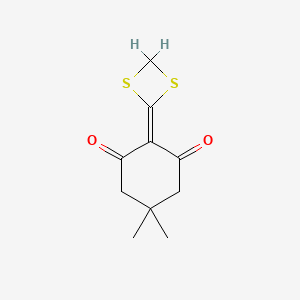
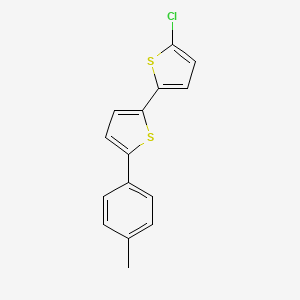
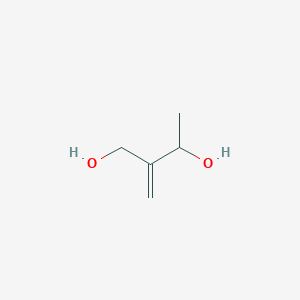
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

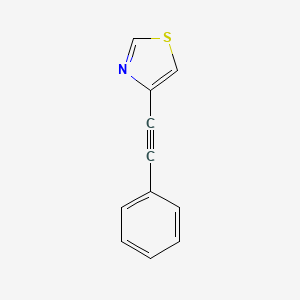
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
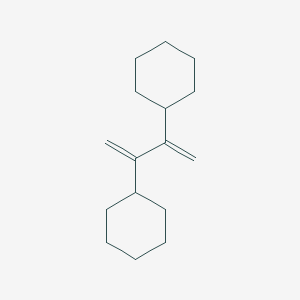
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
